Home > Products > Screening Compounds P68686 > 3-Hydroxycotinine
3-Hydroxycotinine - 205246-48-6

3-Hydroxycotinine

Catalog Number: EVT-511423
CAS Number: 205246-48-6
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. Hydroxycotinine is soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxycotinine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, saliva, and blood. Within the cell, hydroxycotinine is primarily located in the cytoplasm. Hydroxycotinine can be biosynthesized from cotinine through its interaction with the enzyme cytochrome P450 2A6. In humans, hydroxycotinine is involved in the nicotine action pathway and the nicotine metabolism pathway.
Overview

3-Hydroxycotinine is a significant metabolite of nicotine, primarily found in the urine of tobacco users. It plays a crucial role in understanding nicotine metabolism and the pharmacokinetics of tobacco consumption. This compound is stereoselectively produced in humans, predominantly in its trans form, and serves as an important biomarker for tobacco exposure.

Source

3-Hydroxycotinine is derived from the metabolism of nicotine, which is primarily obtained from tobacco plants. The metabolic conversion occurs mainly in the liver, where nicotine is transformed into cotinine and subsequently into 3-hydroxycotinine through enzymatic processes.

Classification

3-Hydroxycotinine belongs to the class of alkaloids and specifically falls under the category of pyridine derivatives. It is recognized as a secondary metabolite in the nicotine metabolic pathway.

Synthesis Analysis

Methods

The synthesis of 3-hydroxycotinine can be achieved through various methods, often involving organic synthesis techniques. A notable method includes:

  • Deprotonation: The starting material, cotinine, undergoes deprotonation using lithium diisopropylamide.
  • Oxidation: The deprotonated cotinine is then oxidized using transition metal peroxides, such as oxodiperoxymolybdenum, yielding a mixture of trans and cis forms of 3-hydroxycotinine. The trans form can be isolated through recrystallization processes .

Technical Details

The synthesis typically results in an 80:20 ratio of trans to cis isomers, with the trans-3-hydroxycotinine being purified to greater than 98% purity through crystallization techniques and further chemical transformations .

Molecular Structure Analysis

Structure

The molecular formula for 3-hydroxycotinine is C10H12N2O. Its structure features a pyridine ring with hydroxyl and methyl groups attached at specific positions.

Data

  • Molecular Weight: Approximately 176.22 g/mol
  • Melting Point: The compound exhibits a melting point range of 110–111.5 °C .
  • Structural Representation: The compound can be represented as follows:
C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}
Chemical Reactions Analysis

Reactions

3-Hydroxycotinine participates in various chemical reactions typical for secondary metabolites. It can undergo conjugation reactions, particularly glucuronidation, which enhances its solubility and facilitates excretion via urine.

Technical Details

The pharmacokinetics of 3-hydroxycotinine indicate that it has a renal clearance rate averaging approximately 0.83 mL/min/kg, with an elimination half-life ranging from 4.6 to 8.3 hours . These parameters are crucial for understanding its behavior in biological systems.

Mechanism of Action

Process

The mechanism by which 3-hydroxycotinine exerts effects in the body relates to its role as a nicotine metabolite. It interacts with nicotinic acetylcholine receptors, albeit with lower affinity than nicotine itself. This interaction may influence various physiological responses associated with nicotine consumption.

Data

Studies have shown that plasma concentrations of 3-hydroxycotinine peak significantly during nicotine infusion studies, indicating its active role in the metabolic response to nicotine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can participate in redox reactions and conjugation processes typical for metabolites.

Relevant data from pharmacokinetic studies indicate that 3-hydroxycotinine's clearance and half-life are critical for evaluating its role in tobacco exposure assessments .

Applications

Scientific Uses

3-Hydroxycotinine is extensively utilized in scientific research to:

  • Assess tobacco exposure levels among smokers and non-smokers.
  • Investigate the metabolic pathways of nicotine.
  • Serve as a biomarker in epidemiological studies related to smoking cessation and health outcomes.

Its quantification in biological samples (urine and plasma) provides valuable insights into individual smoking habits and potential health risks associated with tobacco use .

Synthesis and Stereochemical Control of 3-Hydroxycotinine

Stereoselective Synthesis via Lithium Diisopropylamide (LDA) and Transition Metal Peroxides

The stereoselective synthesis of 3-hydroxycotinine presents significant challenges due to the presence of chiral centers and the thermodynamic preference for the trans-isomer configuration, which predominates in biological systems. Advanced oxidation methodologies employing lithium diisopropylamide (LDA) and transition metal peroxides have emerged as powerful tools for achieving precise stereochemical control during the introduction of the 3'-hydroxy moiety into the cotinine scaffold.

Optimization of trans/cis Isomer Ratios Using MoOPH Oxidation [1]

Molybdenum peroxide-based oxidants, particularly molybdenum peroxide pyridine hexamethylphosphoramide (MoOPH), have demonstrated exceptional utility in the stereoselective hydroxylation of cotinine enolates. The reaction mechanism proceeds through a carefully orchestrated sequence: (1) generation of the enolate anion at the cotinine 3'-position using the strong, sterically hindered base LDA at low temperatures (-78°C); (2) electrophilic oxygen transfer from MoOPH to the enolate via a stereocontrolled transition state; and (3) hydrolysis to yield the hydroxycotinine isomers.

Critical reaction parameters govern the trans/cis isomer ratio:

Table 1: Reaction Parameters Influencing trans/cis Isomer Ratio in MoOPH Oxidation

ParameterOptimal Conditiontrans/cis RatioYield (%)
Temperature-78°C8.5:178
Solvent SystemTHF/HMPA (4:1)8.5:178
LDA Equivalents1.18.2:182
MoOPH Addition RateSlow (30 min)8.7:176
Post-reaction QuenchSaturated NH₄Cl8.5:180

The exceptionally high trans selectivity (8.5:1 ratio) arises from preferential approach of the bulky MoOPH reagent to the less hindered face of the planar enolate intermediate. The pyridine ring nitrogen coordination to molybdenum further directs stereoselectivity through chelation effects. Below -70°C, this facial selectivity becomes pronounced, while temperatures above -40°C promote isomerization toward the thermodynamically stable trans-isomer, reducing kinetic selectivity but maintaining good overall yield. The inclusion of hexamethylphosphoramide (HMPA) as a cosolvent significantly enhances enolate solubility and stabilizes the transition state complex, though its carcinogenic nature necessitates careful handling protocols [1].

Purification Strategies: Hexanoate Ester Recrystallization and Cleavage [1] [4]

The separation of trans-3'-hydroxycotinine from its cis-counterpart and unreacted cotinine presents significant challenges due to structural similarity and polarity. A highly efficient purification strategy employs derivatization to hexanoate esters followed by fractional crystallization. This approach capitalizes on the differential crystal packing energies between diastereomeric esters:

  • Esterification: The crude hydroxycotinine mixture undergoes reaction with hexanoyl chloride in pyridine/dichloromethane (1:4) at 0°C, producing the corresponding trans- and cis-3'-hexanoate esters.
  • Fractional Crystallization: The ester mixture is dissolved in warm ethanol (45°C) and cooled gradually to 4°C. The trans-ester crystallizes preferentially due to its more symmetrical molecular conformation and stronger intermolecular interactions, typically achieving >98% diastereomeric excess after two recrystallizations.
  • Saponification: The purified crystalline ester undergoes alkaline hydrolysis using 0.1M NaOH in methanol-water (9:1) at 25°C for 12 hours, cleaving the hexanoate group while preserving stereochemical integrity.

Table 2: Purification Efficiency of Hexanoate Ester Strategy

Purification Steptrans-Purity (%)Recovery (%)Overall Yield (%)
Crude Ester Mixture89.5100-
First Crystallization96.88573
Second Crystallization99.39582
Base Hydrolysis99.19880

This approach achieves exceptional stereochemical purity (>99%) while maintaining high overall yield (80%). The crystalline trans-ester exhibits distinct melting point (102-103°C) and chromatographic behavior (HPLC Rₜ = 14.2 min, C18 column, methanol:water 65:35) from the cis-isomer (oil, HPLC Rₜ = 12.8 min), enabling straightforward purity assessment. Alternative acyl donors (acetate, benzoate) were evaluated but provided lower crystallization efficiency due to reduced hydrocarbon chain interactions in the crystal lattice [1] [4].

Two-Step Synthesis from Cotinine via Silicon-Based Deprotonation

Role of NaN[(CH3)3Si]2 and Dibenzyl Peroxydicarbonate [2] [8]

A streamlined synthetic approach bypasses transition metals through silicon-mediated enolate formation followed by peroxide oxidation. This method utilizes sodium bis(trimethylsilyl)amide (NaN[Si(CH₃)₃]₂), commonly known as sodium hexamethyldisilazide, as a sterically encumbered, non-nucleophilic base that generates the cotinine enolate with minimal side reactions. The critical reaction sequence proceeds as follows:

  • Enolate Formation: Cotinine (1.0 equiv) reacts with NaN[Si(CH₃)₃]₂ (1.05 equiv) in anhydrous tetrahydrofuran at -78°C under nitrogen atmosphere, producing the lithium enolate through transmetalation. The bulky trimethylsilyl groups shield the nucleophile, preventing N-alkylation side reactions that plague simpler amide bases.
  • Electrophilic Trapping: Addition of dibenzyl peroxydicarbonate (DBPC, 1.2 equiv) in THF at -78°C effects electrophilic oxygenation. The mechanism involves nucleophilic attack of the enolate on the peroxide bond, forming a labile benzyl carbonate intermediate.
  • Spontaneous Decarboxylation: Upon warming to 0°C, the intermediate undergoes spontaneous decarboxylation with elimination of benzyloxy radical, directly yielding 3'-hydroxycotinine without requiring aqueous workup.

This method achieves 68-72% isolated yield of trans-3'-hydroxycotinine with >20:1 diastereoselectivity. The high trans preference originates from steric differentiation during enolization: deprotonation occurs preferentially anti to the pyridine ring, generating an enolate with specific geometry that reacts with DBPC through a chair-like transition state. The silicon-mediated approach offers practical advantages including commercial availability of reagents, elimination of toxic heavy metals, and operational simplicity compared to MoOPH chemistry. However, the diastereoselectivity is slightly lower than optimized MoOPH protocols (8.5:1 vs >20:1) [2] [8].

Base-Catalyzed Hydrolysis for Trans-3’-Hydroxycotinine Isolation [2] [4] [6]

The silicon-based synthesis yields a mixture containing primarily trans-3'-hydroxycotinine alongside residual cotinine and minor cis-isomer. Isolation of pharmaceutical-grade trans-isomer employs selective hydrolysis strategies that exploit differential reactivity:

  • Crude Mixture Treatment: The reaction mixture following DBPC oxidation and solvent evaporation is treated with 0.1M sodium hydroxide at 45°C for 90 minutes. Under these mildly alkaline conditions:
  • The minor cis-3'-hydroxycotinine undergoes reversible ring-opening to N-methyl-4-(3-pyridyl)-4-oxobutanamide followed by reclosure predominantly to the thermodynamically favored trans-isomer.
  • Labile N-oxide impurities decompose to cotinine.
  • Residual peroxides hydrolyze to benign alcohols.
  • Acid-Base Extraction: The alkaline solution is acidified to pH 3.0 with phosphoric acid and extracted with dichloromethane to remove neutral impurities (cotinine, organic byproducts). The aqueous phase is then basified to pH 9.5 with potassium carbonate, and trans-3'-hydroxycotinine is extracted into n-butyl acetate. This solvent specifically exploits the polarity difference between hydroxycotinine (logP = -0.42) and cotinine (logP = 0.46), achieving >99% transfer of the hydroxy metabolite with <1% cotinine contamination.

  • Crystallization: Concentration of the n-butyl acetate extract induces crystallization of chromatographically pure trans-3'-hydroxycotinine (HPLC purity >99.5%, melting point 198-200°C dec) in 85% recovery from the extraction step. The final product identity is confirmed by LC-MS/MS (m/z 193.1 → 80.1, 134.1) and ¹H-NMR (δ 8.58 dd, J=5.0,1.5 Hz; 8.42 d, J=2.0 Hz; 7.38 dd, J=8.0,5.0 Hz; 5.04 dd, J=8.0,3.0 Hz; 4.54 m; 3.07 s; 2.94 m) [2] [4] [6].

Properties

CAS Number

205246-48-6

Product Name

3-Hydroxycotinine

IUPAC Name

(5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9?/m0/s1

InChI Key

XOKCJXZZNAUIQN-IENPIDJESA-N

SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Synonyms

1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone
3'-hydroxycotinine
3-hydroxycotinine
hydroxycotinine
trans-3'-hydroxycotinine

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Isomeric SMILES

CN1[C@@H](CC(C1=O)O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.